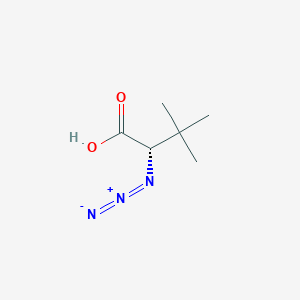

(S)-2-Azido-3,3-dimethylbutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-azido-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(2,3)4(5(10)11)8-9-7/h4H,1-3H3,(H,10,11)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIDLLPVBKRXOK-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111525-71-4 | |

| Record name | (2S)-2-azido-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Asymmetric Synthesis Strategies for S 2 Azido 3,3 Dimethylbutanoic Acid

Methodologies for Stereocontrol in α-Azido Acid Synthesis

Achieving stereocontrol at the α-carbon is the central challenge in synthesizing chiral α-azido acids. Various methods have been developed to address this, ranging from substrate-controlled diastereoselective reactions to catalyst-controlled enantioselective transformations.

One of the most straightforward approaches to obtaining enantiomerically pure products is to start with a precursor that already contains the desired stereocenter. This "chiral pool" approach leverages the abundance of naturally occurring chiral molecules.

Chiral α-hydroxy acids are valuable precursors for the synthesis of α-azido acids. The conversion typically involves the substitution of the hydroxyl group with an azide (B81097) moiety. A key requirement for this transformation is that the reaction proceeds with a predictable and high degree of stereochemical control, usually through an S(_N)2 mechanism which results in an inversion of the stereocenter's configuration.

A notable method for this conversion is the Mitsunobu reaction. organic-chemistry.org This reaction allows for the transformation of chiral tertiary α-hydroxy esters into α-azido esters with complete inversion of configuration at the α-carbon. organic-chemistry.org The reaction employs hydrazoic acid (HN(_3)) in combination with reagents like 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and trimethylphosphine (B1194731) (PMe(_3)). organic-chemistry.org This approach has been successfully used to synthesize various α,α-disubstituted amino acids with high chemical yield and optical purity. organic-chemistry.org The subsequent hydrolysis of the resulting ester provides the target α-azido acid.

Another relevant transformation is the diazotization of α-amino acids to produce the corresponding α-hydroxy acids, which can then be subjected to azidation. researchgate.net This two-step sequence provides an alternative route from the chiral pool of amino acids. researchgate.net

Table 1: Mitsunobu Reaction for α-Azido Ester Synthesis

| Precursor | Reagents | Key Feature | Product | Reference |

|---|

The vast pool of naturally occurring, enantiomerically pure α-amino acids makes them highly attractive starting materials for the synthesis of complex chiral molecules, including (S)-2-Azido-3,3-dimethylbutanoic acid. researchgate.net These scaffolds provide a readily available source of chirality. The general strategy involves modifying the amino and carboxylic acid functionalities while retaining the stereochemical integrity of the α-carbon. researchgate.net

For instance, dehydroamino acids can be used as precursors to generate α-azido α-amino esters. An iron-catalyzed alkylazidation of dehydroamino acids using trimethylsilyl (B98337) azide (TMSN(_3)) as the azide source and peroxides as alkyl radical precursors can produce α-alkyl-α-azide α-amino esters in good yields. nih.govacs.org These products can then be further functionalized. nih.gov The presence of the azide group makes these compounds versatile intermediates, as it can be reduced to an amine or participate in cycloaddition reactions. nih.gov The derivatization approach allows for the construction of non-natural amino acids with significant structural diversity. acs.org

The use of chiral derivatizing agents can also facilitate the synthesis and separation of enantiomers. For example, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) reacts with the amino group of amino acids to form diastereomers, which can be distinguished and separated. nih.govresearchgate.net While primarily an analytical technique, the principle of forming diastereomers can be applied synthetically.

Catalytic methods offer an efficient and atom-economical way to generate chiral centers. In this approach, a small amount of a chiral catalyst is used to induce enantioselectivity in a reaction that converts a prochiral substrate into a chiral product.

Chiral N,N'-dioxide–nickel(II) complexes have emerged as powerful catalysts for a variety of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations. researchgate.net These catalysts are effective for more than fifty types of asymmetric reactions, demonstrating wide substrate generality under mild conditions. researchgate.net

In the context of synthesizing α-azido acids, a hypothetical approach could involve the nickel(II)-catalyzed asymmetric addition of an azide source to a suitable acetal (B89532) precursor. Nickel(II) complexes are known to catalyze reactions involving electrophilic species prepared in situ from acetals and ketals. nih.gov For example, nickel-catalyzed cross-coupling reactions of chromene acetals with boronic acids proceed by selective activation of the acetal's exocyclic ether group. nih.gov Mechanistic studies suggest that a Lewis acid can activate the acetal towards oxidative addition to the nickel center. nih.gov A similar activation principle could potentially be applied to an asymmetric azidation reaction, where a chiral nickel catalyst would control the stereochemical outcome of the azide addition.

Table 2: Principles of Nickel(II)-Catalyzed Asymmetric Reactions

| Catalyst System | Substrate Class | Transformation Type | Key Advantage | Reference |

|---|---|---|---|---|

| Chiral N,N'-dioxide–Ni(II) | Various | C-C & C-Heteroatom bond formation | High efficiency, broad scope, mild conditions | researchgate.net |

Phase-transfer catalysis (PTC) is a valuable technique for performing reactions between reagents located in different immiscible phases, often a solid or aqueous phase and an organic phase. beilstein-journals.org The use of chiral phase-transfer catalysts, particularly quaternary ammonium (B1175870) salts derived from cinchona alkaloids, has become a privileged strategy for asymmetric synthesis. beilstein-journals.orgbuchler-gmbh.com

This methodology has been successfully applied to the enantioselective synthesis of chiral α-azido-α-alkylmalonates, which are precursors to α-azido acids with quaternary stereogenic centers. nih.gov The process involves the enantioselective α-alkylation of an α-bromomalonate under phase-transfer catalytic conditions. nih.gov A chiral catalyst, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, facilitates the reaction between the malonate (in the organic phase) and an alkylating agent, using a base like 50% aqueous potassium hydroxide. nih.gov This step generates an α-bromo-α-alkylmalonate with high enantiomeric excess (up to 99% ee). nih.gov

The subsequent step is a straightforward S(_N)2 substitution of the bromine atom with an azide group using sodium azide. nih.gov This substitution typically proceeds with high chemical yield and preserves the enantiomeric purity established in the first step, affording the desired chiral α-azido product. nih.gov This two-step sequence provides an efficient route to α-azido carboxylic derivatives with a stereodefined quaternary center. nih.gov

Table 3: Phase-Transfer Catalysis for α-Azido Malonate Synthesis

| Step | Substrate | Catalyst/Reagents | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1. Alkylation | Diphenylmethyl tert-butyl α-bromomalonate | (S,S)-3,4,5-trifluorophenyl-NAS bromide, 50% KOH | α-bromo-α-alkylmalonate | ≤99% | nih.gov |

Radical-Mediated Azidation Processes for α-Azido Amino Esters

Radical-mediated reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds, offering pathways to α-azido amino esters under mild conditions. One notable strategy is the iron-catalyzed alkylazidation of dehydroamino acids. nih.govacs.org This method utilizes alkyl diacyl peroxides or tert-butyl peroxide esters as alkyl radical precursors and trimethylsilyl azide (TMSN₃) as the azide source. nih.govacs.org The reaction proceeds efficiently at room temperature, demonstrating good functional group tolerance and providing access to a variety of α-alkyl-α-azido α-amino esters in moderate to excellent yields. acs.org While this specific method builds upon dehydroamino acid scaffolds, its principles can be adapted for the synthesis of complex non-natural azidated amino esters. nih.gov

Another relevant radical approach is the decarboxylative azidation of aliphatic carboxylic acids. This transformation can be achieved through the use of specific O-acyl thiohydroxamate esters, such as MPDOC and MMDOC esters, which are more stable than traditional Barton esters. acs.org For α-amino acids, the more stable MMDOC esters have shown optimal results, yielding azides in good yields when initiated with AIBN in the presence of a sulfonyl azide, such as benzenesulfonyl azide. acs.org This radical process is complementary to established electrophilic and nucleophilic azidation methods. acs.org

Table 1: Examples of Radical-Mediated Azidation

| Radical Precursor | Azide Source | Catalyst/Initiator | Product Type | Yield Range | Ref |

|---|---|---|---|---|---|

| Dehydroamino acids & Peroxides | TMSN₃ | Iron salt | α-Alkyl-α-azido α-amino esters | 18–94% | nih.govacs.org |

Enzymatic and Chemoenzymatic Pathways to Related Chiral α-Azido Amino Acids

The application of enzymes in asymmetric synthesis offers high selectivity and environmentally benign reaction conditions. Amine transaminases (ATAs) are particularly valuable for the synthesis of chiral primary amines from prochiral ketones. nih.govworktribe.com These enzymes, which utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyze the reversible transfer of an amino group from a donor to a carbonyl acceptor. worktribe.com While direct enzymatic azidation is not a standard route, chemoenzymatic strategies can be employed. A prochiral α-keto acid corresponding to the target amino acid can be synthesized chemically and then subjected to an enzymatic transamination to produce the chiral α-amino acid with high enantiomeric excess. nih.govrsc.org This chiral α-amino acid can subsequently be converted to the desired α-azido acid via a diazotransfer reaction (see section 2.3.1), preserving the stereochemistry.

Recent advancements have focused on broadening the substrate scope of enzymes like ATAs and amine dehydrogenases (AmDHs) through protein engineering. worktribe.comnih.gov For instance, wild-type ATAs, often limited to small aliphatic amines, have been engineered to accept bulkier substrates. nih.gov Similarly, AmDHs have been modified to accept ketones rather than their native α-keto acids, expanding their synthetic utility. nih.gov These engineered biocatalysts are pivotal for producing a wide array of chiral amines and, by extension, the amino acid precursors to chiral α-azido acids. nih.govnih.gov

General Synthetic Routes for Azido (B1232118) Carboxylic Acids Applicable to the (S)-Configuration

The diazotransfer reaction is a highly effective method for converting primary amines into azides while retaining the existing stereochemistry. acs.org This is particularly useful for synthesizing α-azido acids from their corresponding α-amino acids. A variety of diazotransfer reagents are available, with imidazole-1-sulfonyl azide hydrochloride being a notable example. acs.orgorganic-chemistry.org This reagent is crystalline, shelf-stable, and can be prepared from inexpensive materials. acs.orgorganic-chemistry.org The reaction is typically catalyzed by copper(II) salts and proceeds under mild conditions, resulting in high yields. acs.org

The choice of reagent is critical for safety and efficiency. While trifluoromethanesulfonyl azide (TfN₃) is also effective, its explosive nature and poor stability are significant drawbacks. acs.org In contrast, imidazole-1-sulfonyl azide and its salts offer a safer and more practical alternative for the large-scale synthesis of azido compounds from amines. acs.orgblogspot.com This method is directly applicable to the synthesis of this compound from (S)-2-Amino-3,3-dimethylbutanoic acid (tert-leucine).

Table 2: Common Diazotransfer Reagents

| Reagent | Key Features | Catalyst | Ref |

|---|---|---|---|

| Trifluoromethanesulfonyl azide (TfN₃) | Highly reactive, explosive nature | Cu(II) salts | acs.org |

| Imidazole-1-sulfonyl azide hydrochloride | Crystalline, shelf-stable, safer alternative | Cu(II), Ni(II), Zn(II) salts | acs.orgorganic-chemistry.org |

A direct route to organic azides involves the conversion of alcohols, which can be a valuable strategy if a suitable chiral α-hydroxy acid precursor is available. The Mitsunobu reaction is a classic method, but it often requires the use of highly toxic hydrazoic acid or reagents that can lead to racemization. cmu.edu

A more modern and milder approach utilizes 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) as an azide transfer reagent. organic-chemistry.org This method allows for the direct conversion of primary and secondary alcohols to their corresponding azides at room temperature. organic-chemistry.org A key advantage of using ADMP is that the byproducts are water-soluble, simplifying the purification of the final azide product. organic-chemistry.org The reaction is facilitated by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org For the synthesis of this compound, this strategy would begin with the corresponding chiral precursor, (S)-2-Hydroxy-3,3-dimethylbutanoic acid.

Chemical Reactivity and Derivatization of S 2 Azido 3,3 Dimethylbutanoic Acid

Selective Reduction of the Azido (B1232118) Moiety to Primary Amine Functionality

The selective reduction of the azido group in (S)-2-azido-3,3-dimethylbutanoic acid to a primary amine is a crucial transformation, as it unmasks a key functional group for further derivatization. Several methods are available for this conversion, with the Staudinger reaction and catalytic hydrogenation being the most prominent. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Staudinger reaction offers a mild and efficient method for the reduction of azides to amines. wikipedia.orgorganic-chemistry.org This reaction involves the treatment of the organic azide (B81097) with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate. wikipedia.orgnih.gov Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.orgyoutube.com The reaction is highly chemoselective, tolerating a wide range of other functional groups, and proceeds under neutral conditions, which is advantageous when working with sensitive substrates. researchgate.net The general mechanism of the Staudinger reduction is outlined below:

Step 1: Formation of the Phosphazide (B1677712): The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide to form a phosphazide intermediate. organic-chemistry.orgnih.gov

Step 2: Elimination of Dinitrogen: The phosphazide intermediate is unstable and readily loses a molecule of dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgyoutube.com

Step 3: Hydrolysis: The iminophosphorane is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. wikipedia.orgyoutube.com

Catalytic hydrogenation is another widely employed method for the reduction of azides. organic-chemistry.org This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (Adam's catalyst). organic-chemistry.org The reaction is generally clean and high-yielding. However, it is important to select the appropriate catalyst and reaction conditions to avoid the reduction of other sensitive functional groups that may be present in the molecule. For instance, certain catalysts can also reduce double bonds or other functional groups. organic-chemistry.org

| Method | Reagents | Key Advantages | Potential Considerations |

|---|---|---|---|

| Staudinger Reaction | Triphenylphosphine (PPh₃), followed by H₂O | Mild, highly chemoselective, neutral conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net | Stoichiometric amounts of phosphine are required, and the phosphine oxide byproduct must be removed. wikipedia.org |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean reaction, high yields, catalytic process. organic-chemistry.org | May reduce other functional groups; requires specialized equipment for handling hydrogen gas. organic-chemistry.org |

| Zinc/Ammonium (B1175870) Formate | Zn, NH₄HCO₂ | Mild conditions, avoids the use of hydrogen gas. researchgate.net | Requires removal of zinc salts after the reaction. |

| CeCl₃·7H₂O/NaI | CeCl₃·7H₂O, NaI | Mild and neutral conditions, uses inexpensive reagents. datapdf.com | May not be suitable for all substrates. |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound provides a handle for a variety of transformations, enabling its incorporation into larger molecules through the formation of ester and amide bonds.

Esterification and amidation of the carboxylic acid group are fundamental reactions for the synthesis of various intermediates. researchgate.netresearchgate.net

Esterification can be achieved through several methods. A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. However, for more sensitive substrates, milder conditions are often preferred. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters under milder conditions. researchgate.net

Amidation , the formation of an amide bond, is a critical reaction in peptide synthesis and for the creation of various other functional molecules. researchgate.net Similar to esterification, amidation can be carried out using coupling reagents. A wide array of such reagents has been developed to promote efficient amide bond formation while minimizing side reactions and racemization. uni-kiel.debachem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. uni-kiel.de

| Coupling Reagent | Abbreviation | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, but the dicyclohexylurea byproduct can be difficult to remove. peptide.com |

| N,N'-Diisopropylcarbodiimide | DIC | The diisopropylurea byproduct is more soluble, simplifying purification. researchgate.net |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | Effective but forms the carcinogenic byproduct HMPA. bachem.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | A non-toxic alternative to BOP with similar reactivity. bachem.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Reacts faster and with less epimerization compared to HBTU. peptide.com |

This compound serves as a valuable building block in the synthesis of oligopeptides and peptides. researchgate.netresearchgate.net Its incorporation can introduce unique structural features and functionalities. The azido group can act as a protected form of a primary amine, which can be unmasked at a later stage in the synthesis. peptide.com

The synthesis of peptides involves the sequential coupling of amino acids. uni-kiel.de In a typical solid-phase peptide synthesis (SPPS) strategy, the C-terminus of the first amino acid is attached to a solid support. researchgate.net The protecting group on the N-terminus is then removed, and the next amino acid is coupled to the free amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. nih.gov this compound can be incorporated into this sequence using standard coupling protocols. researchgate.net The choice of coupling reagent and conditions is critical to ensure high yields and minimize racemization. uni-kiel.de

Preparation of Orthogonally Protected Derivatives, e.g., N-Boc Protected Forms

For the strategic synthesis of complex molecules, particularly peptides, the use of orthogonally protected building blocks is essential. nih.gov Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of one functional group in the presence of others. sigmaaldrich.com

In the context of this compound, the primary amine that can be generated from the azide is often protected. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group . peptide.com The Boc group is stable to a wide range of reaction conditions but can be readily removed with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

The preparation of N-Boc protected (S)-2-amino-3,3-dimethylbutanoic acid can be achieved by first reducing the azido group of this compound and then reacting the resulting primary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This orthogonally protected derivative can then be used in peptide synthesis. For example, in a synthesis strategy employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus of the growing peptide chain, the Boc-protected side chain of the incorporated amino acid will remain intact during the piperidine-mediated Fmoc deprotection steps. iris-biotech.de The Boc group can then be removed at a later stage to allow for further modification of the side chain.

Strategies for Incorporating the Azido-tert-Leucine Moiety into Complex Molecular Architectures

The azido-tert-leucine moiety can be incorporated into a variety of complex molecular architectures, including peptidomimetics and other biologically active molecules. nih.govnih.govfrontiersin.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as increased stability to enzymatic degradation and better bioavailability. nih.govfrontiersin.org

One strategy for incorporation involves using this compound as a building block in solid-phase synthesis. nih.gov Its unique steric and electronic properties can be used to influence the conformation of the resulting molecule. The azido group itself can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. peptide.com This allows for the conjugation of the azido-tert-leucine-containing molecule to other molecules, such as fluorescent dyes, polymers, or other biomolecules. researchgate.netrsc.org

Furthermore, the incorporation of azido-amino acids into recombinant proteins has been demonstrated. nih.gov By using a methionine auxotroph of Escherichia coli, azidohomoalanine, a methionine surrogate, can be incorporated into proteins. nih.gov This introduces an azide handle into the protein, which can then be selectively modified using the Staudinger ligation or click chemistry. nih.gov A similar strategy could potentially be explored for the incorporation of this compound into proteins, providing a powerful tool for protein engineering and the study of protein function.

Thermal Stability and Decomposition Pathways of Azido Compounds

Organic azides are energetic compounds that can decompose upon heating or exposure to light, releasing dinitrogen gas. researchgate.net The thermal stability of an organic azide is influenced by its molecular structure. researchgate.net Generally, azides with a higher ratio of carbon and oxygen atoms to nitrogen atoms are more stable. wikipedia.org Alkyl azides with a low nitrogen content are relatively stable and typically decompose at temperatures above 175 °C. wikipedia.org

The thermal decomposition of organic azides often proceeds through the formation of a highly reactive nitrene intermediate. researchgate.netnih.gov This nitrene can then undergo a variety of subsequent reactions, including insertion into C-H bonds, addition to double bonds, and rearrangements. nih.gov The specific decomposition pathway and the resulting products depend on the structure of the azide and the reaction conditions.

Applications of S 2 Azido 3,3 Dimethylbutanoic Acid in Advanced Chemical Disciplines

Utility as a Chiral Building Block in Asymmetric Synthetic Strategies

The inherent chirality of (S)-2-Azido-3,3-dimethylbutanoic acid makes it a useful chiral building block in asymmetric synthesis. The stereochemistry at the α-carbon allows for the transfer of chirality to new molecules, a fundamental strategy in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. The bulky tert-butyl group can influence the stereochemical outcome of reactions by directing incoming reagents to a specific face of the molecule, thereby enhancing the stereoselectivity of the transformation. This steric influence is a well-established principle in asymmetric synthesis, where bulky groups are often employed to create a specific chiral environment. L-tert-leucine, a closely related amino acid, is known to be used as a template to induce asymmetry in chemical reactions due to its large tert-butyl side chain, suggesting a similar role for its azido (B1232118) derivative. nih.gov

Role in Peptide and Peptidomimetic Chemistry

In the field of peptide science, this compound offers several advantages, from facilitating the synthesis of complex peptides to enabling the design of novel peptide-based structures with enhanced properties.

The use of α-azido acids, such as this compound, is compatible with standard solid-phase peptide synthesis (SPPS) protocols. The azido group serves as a protected form of the amine, which is unmasked at the appropriate step to allow for peptide bond formation. This protection strategy is orthogonal to many other protecting groups used in SPPS, providing greater flexibility in the synthesis of complex peptides. The azido group is stable under the conditions used for the removal of Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, which are commonly employed in SPPS.

The incorporation of non-canonical amino acids with bulky side chains, like the tert-butyl group in this compound, is a key strategy for designing peptides with restricted conformations. nih.govresearchgate.net The steric bulk of the tert-butyl group limits the rotational freedom around the peptide backbone, forcing it to adopt specific secondary structures such as β-turns or helical conformations. nih.govresearchgate.net This conformational constraint can lead to peptides with increased metabolic stability and enhanced binding affinity for their biological targets. The ability to induce specific secondary structures is a critical aspect of designing peptidomimetics that can mimic the bioactive conformation of natural peptides. nih.gov

Table 1: Impact of Bulky Side Chains on Peptide Structure

| Feature of this compound | Consequence for Peptide Structure | Potential Benefit |

| Tert-butyl group | Increased steric hindrance | Induces specific secondary structures (e.g., β-turns, helices) |

| Chiral (S)-configuration | Defined stereochemistry | Controls the overall three-dimensional shape of the peptide |

| Azido moiety | Can participate in cycloaddition reactions | Potential for creating cyclic peptides with enhanced stability |

This compound is, by its nature, a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids. Its incorporation into peptide chains allows for the introduction of novel chemical properties. The bulky and hydrophobic tert-butyl group can influence peptide-protein interactions and membrane permeability. nih.gov The azido group provides a chemical handle for further modifications, such as "click chemistry" reactions, enabling the attachment of fluorescent labels, drug molecules, or other functionalities to the peptide.

The synthesis of peptides containing sterically hindered amino acids like this compound can be challenging due to slow coupling reactions. figshare.comresearchgate.netcem.com However, various strategies have been developed to overcome this issue. The use of highly efficient coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can promote the formation of the peptide bond even with sterically demanding residues. Microwave-assisted peptide synthesis has also been shown to be effective in driving difficult couplings to completion. cem.com

Table 2: Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Description |

| HATU | A highly reactive uronium-based coupling agent. |

| COMU | An immonium-type coupling agent known for its high efficiency. |

| DEPBT | A phosphonium-based reagent that minimizes racemization. |

| TDBTU | A uronium-based reagent useful for cyclizations and fragment condensations. |

Bioorthogonal Ligation via Azide (B81097) Chemistry

This compound, with its sterically hindered azide group, is a valuable building block in bioorthogonal chemistry. This field focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide group's inertness to the vast majority of biological functional groups makes it an ideal chemical handle for selectively modifying biomolecules.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless. This reaction facilitates the rapid and efficient formation of a stable 1,2,3-triazole linkage from an azide and a terminal alkyne. beilstein-journals.orgresearchgate.net The reaction is highly specific, proceeds under mild, often aqueous conditions, and offers high yields, making it exceptionally suitable for modifying complex macromolecules like proteins and nucleic acids. beilstein-journals.orgscispace.com

In the context of macromolecular conjugation, this compound can be incorporated into a biomolecule of interest. This azide-functionalized molecule can then be selectively reacted with another molecule bearing a terminal alkyne. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, accelerates the cycloaddition, leading to the formation of a stable triazole-linked conjugate. beilstein-journals.org The use of ligands can further enhance the reaction rate and protect biomolecules from potential damage by reactive oxygen species that can be generated under the reaction conditions. scispace.com This strategy has been widely applied in various fields, including drug development, diagnostics, and materials science, for creating precisely defined bioconjugates. researchgate.net

While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can be a limitation for in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.

The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DIBO) derivative, proceeds efficiently under physiological conditions. nih.govnih.gov This bioorthogonality makes SPAAC particularly valuable for labeling and tracking molecules within living cells and organisms without causing significant perturbation to biological processes. researchgate.net The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne, with certain modifications leading to exceptionally fast reaction rates. nih.govnih.gov This copper-free click chemistry has become an indispensable tool for in vivo imaging, proteomics, and glycobiology. nih.gov

The Staudinger ligation is another significant bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). sigmaaldrich.comnih.gov This reaction, first described by Hermann Staudinger, was later adapted by Bertozzi and coworkers for bioconjugation. nih.gov The reaction proceeds in two main steps: the initial formation of an aza-ylide intermediate, followed by an intramolecular rearrangement to form a stable amide bond. thermofisher.comcore.ac.uk

This compound can serve as the azide component in this ligation. When reacted with a specifically engineered phosphine, such as one containing an ortho-ester group, a stable amide linkage is formed. sigmaaldrich.com The high chemoselectivity of the Staudinger ligation, where the azide and phosphine groups are orthogonal to most biological functionalities, has led to its widespread use in labeling cells, studying post-translational modifications, and synthesizing complex biopolymers. sigmaaldrich.comnih.govcore.ac.uk

The azide functionality of compounds like this compound has proven to be particularly useful in the fields of glycobiology and nucleic acid chemistry. In glycobiology, azido-sugars can be metabolically incorporated into the glycans of living cells. These azido-modified glycans can then be selectively labeled using bioorthogonal reactions like the Staudinger ligation or click chemistry, allowing for the visualization and study of glycan trafficking and function. nih.gov

In the realm of nucleic acid chemistry, the introduction of an azido group at specific positions within RNA or DNA allows for subsequent modification and labeling. For instance, 2'-azido-modified RNA has been synthesized and utilized for bioconjugation and in the development of RNA interference (RNAi) technologies. nih.govnih.gov The small and polar nature of the azido group is well-tolerated in the RNA structure and provides a handle for attaching probes, such as fluorescence quenchers, to create molecular beacons for detecting specific RNA sequences. nih.gov

Contributions to the Synthesis of Diverse Nitrogen-Containing Scaffolds and Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and biologically active natural products. nih.govu-szeged.humdpi.com The azide group in this compound serves as a versatile precursor for the synthesis of a wide variety of these important molecular scaffolds.

The 1,3-dipolar cycloaddition reactions of the azide group, particularly with alkynes (as in CuAAC and SPAAC), directly lead to the formation of triazole rings, a common motif in medicinal chemistry. Beyond triazoles, the azide functionality can participate in reactions with other unsaturated systems to generate a diverse array of heterocyclic structures. The ability to introduce a nitrogen atom into a molecule in a controlled and selective manner is a powerful tool for synthetic chemists exploring new chemical space for drug discovery and materials science. mdpi.com The synthesis of various nitrogen-containing scaffolds, including pyrroles, thiazoles, pyrazoles, and benzimidazoles, often relies on precursors that can be derived from azido compounds. nih.govresearchgate.net

Azide Functionality as a Masked Amino Group in Synthetic Pathways

In multi-step organic synthesis, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The azide group serves as an excellent "masked" or protected form of a primary amine. iris-biotech.de The azide is stable to a wide range of reaction conditions, including those used for peptide synthesis, such as piperidine treatment for Fmoc deprotection and acidic conditions for the cleavage of other protecting groups. iris-biotech.de

This stability allows chemists to carry out transformations on other parts of a molecule without affecting the azide. When the synthesis is complete, the azide can be readily and cleanly reduced to the corresponding primary amine under mild conditions, typically using reagents like phosphines (as in the Staudinger reaction) or dithiothreitol (DTT). iris-biotech.de The use of azido acids, like this compound, is particularly advantageous in solid-phase peptide synthesis for creating complex peptides and for overcoming challenges associated with sterically hindered couplings. iris-biotech.de This strategy of using the azide as a protected amine is a valuable tool for enhancing the efficiency and orthogonality of complex synthetic routes. researchgate.net

Emerging Research Frontiers and Prospects for S 2 Azido 3,3 Dimethylbutanoic Acid

Innovations in Stereoselective Synthetic Methodologies for Azido (B1232118) Carboxylic Acids

The development of efficient and highly stereoselective methods for the synthesis of α-azido carboxylic acids is crucial for accessing molecules like (S)-2-azido-3,3-dimethylbutanoic acid. Traditional methods often require multiple steps, including diazotization of amino acids or nucleophilic substitution, which can sometimes lead to racemization. thieme-connect.com Recent innovations, however, are providing more direct and controlled routes.

Catalytic asymmetric synthesis represents a major frontier. rsc.org For instance, the haloazidation of α,β-unsaturated amides and esters using chiral iron(II) complex catalysts provides a powerful means to generate chiral β-azido carboxylic acid derivatives with high regio- and enantioselectivity. organic-chemistry.org While this method targets the β-position, it highlights the trend towards using transition metal catalysis for asymmetric azidation. Another innovative approach involves the electrophilic azidation of chiral imide enolates, which has proven to be a practical route to both (R)- and (S)-α-azido carboxylic acids. acs.org

Organocatalysis has also emerged as a powerful tool for these transformations under mild, metal-free conditions. nih.govnih.gov For example, the asymmetric azidation of sulfoxonium ylides, which are precursors to α-azido ketones, demonstrates the potential for creating chiral centers adjacent to the azide (B81097) group with high enantiomeric excess. nih.gov Furthermore, methods like the Matteson homologation of boronic esters offer a highly flexible and stereoselective pathway to complex α-azido and α-amino acid derivatives, where both enantiomers can be accessed by selecting the appropriate chiral auxiliary. uni-saarland.de These advanced methodologies are critical for producing enantiopure azido acids like this compound, making them more accessible for broader applications.

Expanding the Scope of Bioorthogonal Applications in Advanced Chemical Biology Research

The azide group is a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur in living systems without interfering with native biological processes. nih.govnih.gov The small, stable, and abiotic nature of the azide functional group makes it an ideal chemical reporter for labeling and imaging biomolecules such as proteins, glycans, and lipids. nih.govmdpi.com this compound, as an unnatural amino acid, can be metabolically incorporated into proteins, introducing a chemical handle for subsequent visualization and study.

Several key bioorthogonal reactions utilize the azide group:

Staudinger Ligation : An early bioorthogonal reaction involving the coupling of an azide with a triphenylphosphine (B44618) derivative to form an amide bond. While groundbreaking, it is often limited by slow reaction kinetics. nih.govnih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A highly efficient and widely used "click chemistry" reaction that forms a stable triazole linkage between an azide and a terminal alkyne. semanticscholar.org Its primary limitation for in vivo applications is the cytotoxicity of the copper catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent copper toxicity, SPAAC uses strained cyclooctynes that react rapidly with azides without a catalyst. This has become a preferred method for live-cell imaging and in vivo studies. mdpi.comeurjchem.com

The unique tert-butyl group of this compound may offer advantages in these applications by providing a sterically hindered environment that could influence reaction kinetics or protein interactions once incorporated. The continuous development of new bioorthogonal reactions, improved catalysts, and novel fluorogenic probes is expanding the toolkit available to researchers, enabling more precise and complex investigations into biological systems. eurjchem.com

| Bioorthogonal Reaction | Key Reactants | Primary Advantage | Primary Limitation | Typical Application |

|---|---|---|---|---|

| Staudinger Ligation | Azide, Triphenylphosphine | First widely used bioorthogonal reaction; no catalyst needed. | Slow reaction kinetics. nih.gov | Labeling cell surface glycans. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) Catalyst | Very fast and efficient; forms stable triazole. | Copper catalyst is toxic to living cells. | In vitro labeling, materials science. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | Copper-free, highly biocompatible. eurjchem.com | Cyclooctyne probes can be bulky. | Live-cell and in vivo imaging. mdpi.com |

Development of New Functional Materials and Advanced Scaffolds

The bifunctional nature of this compound, possessing both a carboxylic acid and an azide group, makes it a valuable monomer or building block for creating functional materials and advanced scaffolds. semanticscholar.org The carboxylic acid can be readily converted into esters or amides for polymerization, while the azide group remains available for post-polymerization modification via click chemistry. nih.govacs.org

This dual functionality allows for the construction of well-defined polymeric scaffolds with precisely placed functionalities. For example, azide-functionalized polymers can be synthesized and subsequently decorated with various molecules (e.g., fluorescent dyes, targeting ligands, or drugs) by reacting them with alkyne-modified partners. nih.gov This strategy is employed in:

Drug Delivery : Creating multifunctional nanocarriers where the polymer backbone provides structure, and the clicked side chains provide targeting capabilities and carry the therapeutic payload. nih.gov

Tissue Engineering : Functionalizing biomaterials like gelatin with azide groups allows for the covalent attachment of the material into hydrogel scaffolds, preventing leaching and improving stability. reutlingen-university.de

Surface Modification : Insulated π-conjugated scaffolds with terminal azide groups can be immobilized on metal oxide surfaces. These azide "handles" can then be used for the stepwise and controlled attachment of other molecules, enabling the precise fabrication of hybrid interfaces for electronic devices or catalysts. researchgate.net

Amino acids and peptides are particularly attractive as hubs for creating molecular scaffolds due to their biocompatibility and the rich diversity of available side-chain functionalities. mdpi.com The incorporation of non-natural azido amino acids, such as this compound, greatly expands the possibilities for creating complex, functional architectures for biomedical and materials science applications. mdpi.com

Integration in Complex Retrosynthetic Strategies for Natural Product and Analogue Synthesis

Retrosynthetic analysis is a foundational strategy in organic synthesis where a complex target molecule is conceptually broken down into simpler, commercially available starting materials. Azido acids are valuable intermediates in this process, particularly in the synthesis of nitrogen-containing natural products like alkaloids. researchgate.netresearchgate.net

The azide group serves as a versatile "masked" amine. researchgate.net It is stable to a wide range of reaction conditions under which a free amine or even a protected amine might interfere. This stability allows chemists to perform complex transformations on other parts of the molecule before revealing the amine functionality at a late stage via a clean and efficient reduction (e.g., Staudinger reduction or hydrogenation). uni-saarland.de

常见问题

Q. What synthetic routes are commonly employed to prepare (S)-2-azido-3,3-dimethylbutanoic acid, and what are the critical intermediates?

The synthesis typically involves introducing the azido group into a pre-existing chiral carboxylic acid framework. A key intermediate is (S)-2-amino-3,3-dimethylbutanoic acid, which undergoes diazotransfer or substitution reactions using reagents like sodium azide under controlled conditions. Enantiomeric purity is maintained via asymmetric synthesis or resolution techniques, such as chiral chromatography .

Q. How can the structural integrity and stereochemical configuration of this compound be verified?

- NMR Spectroscopy : H and C NMR confirm the azido group’s presence (δ ~3.3 ppm for adjacent CH-N) and steric effects from dimethyl groups.

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H] at m/z 170.13) and fragmentation patterns.

- Chiral HPLC : Retentions are compared to racemic or (R)-enantiomer standards to confirm stereopurity .

Q. What solvent systems and storage conditions optimize the stability of this compound?

The compound is hygroscopic and light-sensitive. Storage at −20°C in anhydrous DMSO or acetonitrile minimizes decomposition. Avoid prolonged exposure to aqueous buffers at pH >8, as the azido group may hydrolyze to an amine .

Advanced Research Questions

Q. How does this compound participate in bioorthogonal "click chemistry," and what experimental parameters enhance reaction efficiency?

The azido group undergoes strain-promoted or Cu(I)-catalyzed azide-alkyne cycloaddition (SPAAC/CuAAC) with cyclooctynes or terminal alkynes. Key parameters:

- Catalyst : Cu(I) (e.g., TBTA ligand) for CuAAC improves reaction kinetics.

- Temperature : 25–37°C balances reaction speed and biomolecule stability.

- Solvent : Mixed aqueous-organic systems (e.g., PBS:THF 4:1) enhance solubility without compromising protein function .

Q. What strategies mitigate steric hindrance from the 3,3-dimethyl group during peptide coupling or bioconjugation?

Q. How can contradictions in reported reaction yields for azide-containing analogs be resolved?

Discrepancies often arise from variations in:

- Purity of Starting Materials : Residual water or amines degrade azides.

- Catalyst Loadings : Optimize Cu(I) concentrations (0.1–1 mol%) to balance yield and side reactions.

- Workup Protocols : Azide-specific quenching (e.g., sodium ascorbate) minimizes byproducts .

Methodological Tables

Table 1: Key Analytical Data for this compound

Table 2: Reaction Optimization for CuAAC with this compound

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Cu(I) Concentration | 0.5 mol% | Maximizes to 92% |

| Temperature | 25°C | Minimizes byproducts |

| Reaction Time | 2 hours | Balances kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。